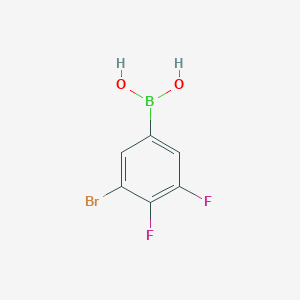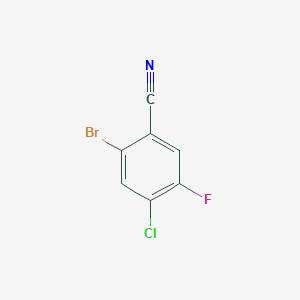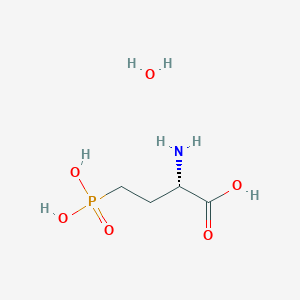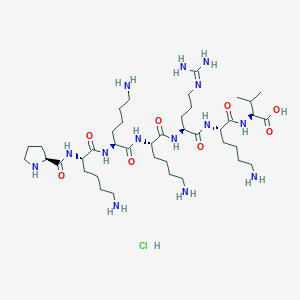
BTK inhibitor 17
Overview
Description
BTK inhibitor 17 is a useful research compound. Its molecular formula is C25H24N6O3 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ibrutinib as a Potent BTK Inhibitor in CLL : Ibrutinib effectively inhibits pathways promoting tumor cell activation and proliferation in vivo, particularly in patients with chronic lymphocytic leukemia (CLL) (Herman et al., 2014).
Treatment of Hematological Malignancies : BTK inhibition, using agents like Zanubrutinib, is useful in treating hematological malignancies due to its potent activity and selectivity over other tyrosine kinases (Guo et al., 2019).
Responses in B-Cell Malignancies : Ibrutinib induces impressive responses in B-cell malignancies by irreversibly binding to the active site of BTK and inhibiting its phosphorylation (Novero et al., 2014).
Rapid Sales Growth : BTK inhibitors like ibrutinib have shown potential efficiency in B-cell malignancies, leading to rapid growth in sales (Wen et al., 2020).
First-Line Treatment Approval : Ibrutinib has been approved for first-line treatment of CLL since 2016, demonstrating excellent anti-tumor activity (Singh et al., 2018).
High Clinical Activity : Ibrutinib shows high clinical activity in B-cell malignancies, especially in chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia (Burger, 2014).
Antitumor Activity in Animal Models : BTK inhibitors exhibit antitumor activity in animal models and clinical studies, with high response rates in chronic lymphocytic leukemia and mantle cell lymphoma patients (Hendriks et al., 2014).
Arthritis Treatment Potential : CGI1746, a small-molecule Btk inhibitor, suppresses B cell- and myeloid cell-mediated arthritis, blocking B cell proliferation and reducing autoantibody levels (Di Paolo et al., 2011).
Single Cell Btk Imaging in Vivo : Optimized near-IR fluorescent agents with Ibrutinib-SiR-COOH can enable single-cell Btk imaging in vivo, aiding in understanding Btk biology in cancer and host cells (Kim et al., 2015).
Novel Inhibitors in Clinical Development : Novel BTK inhibitors like ACP-196, ONO/GS-4059, and BGB-3111 are in clinical development for treating lymphoma (Wu et al., 2016).
properties
IUPAC Name |
4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-2-20(32)30-14-6-7-17(15-30)31-23-21(24(26)27-28-25(23)33)22(29-31)16-10-12-19(13-11-16)34-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15H2,(H2,26,27)(H,28,33)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYXPVXTKPTPCA-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate](/img/structure/B8143605.png)



![1-[2-hydroxy-8a-[1-[2-hydroxy-8a-[1-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]oxy-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-1-yl]naphthalen-2-yl]oxy-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-1-yl]naphthalen-2-ol](/img/structure/B8143633.png)





![[3-(3,4-Dihydroxyphenoxy)-2-hydroxypropyl]-[2-(3,4-dimethoxyphenyl)ethyl]azanium;chloride](/img/structure/B8143699.png)
![N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide](/img/structure/B8143701.png)
